![molecular formula C18H16Cl2O6 B12560143 Bis[2-(2-chlorophenoxy)ethyl] ethanedioate CAS No. 143414-18-0](/img/structure/B12560143.png)
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate is an organic compound with the molecular formula C16H14Cl2O6 It is a diester of ethanedioic acid (oxalic acid) and 2-(2-chlorophenoxy)ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-chlorophenoxy)ethyl] ethanedioate typically involves the esterification of ethanedioic acid with 2-(2-chlorophenoxy)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield ethanedioic acid and 2-(2-chlorophenoxy)ethanol.
Substitution Reactions: The chlorine atoms in the phenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The phenoxy groups can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenoxy groups.
Major Products Formed
Hydrolysis: Ethanedioic acid and 2-(2-chlorophenoxy)ethanol.
Substitution: Various substituted phenoxy derivatives, depending on the nucleophile used.
Oxidation: Oxidized phenoxy derivatives, such as quinones.
Wissenschaftliche Forschungsanwendungen
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Bis[2-(2-chlorophenoxy)ethyl] ethanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenoxy groups can engage in hydrogen bonding and hydrophobic interactions with target molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[2-(2-chloroethoxy)ethyl] ether
- Bis[2-(2-chloroethoxy)ethyl] ethanedioate
- Bis[2-(2-methoxyethoxy)ethyl] ethanedioate
Uniqueness
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate is unique due to the presence of the chlorophenoxy groups, which impart specific chemical and biological properties. These groups can participate in various reactions and interactions, making the compound versatile for different applications.
Eigenschaften
CAS-Nummer |
143414-18-0 |
|---|---|
Molekularformel |
C18H16Cl2O6 |
Molekulargewicht |
399.2 g/mol |
IUPAC-Name |
bis[2-(2-chlorophenoxy)ethyl] oxalate |
InChI |
InChI=1S/C18H16Cl2O6/c19-13-5-1-3-7-15(13)23-9-11-25-17(21)18(22)26-12-10-24-16-8-4-2-6-14(16)20/h1-8H,9-12H2 |
InChI-Schlüssel |
QTRRHTOIDCZBOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCCOC(=O)C(=O)OCCOC2=CC=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




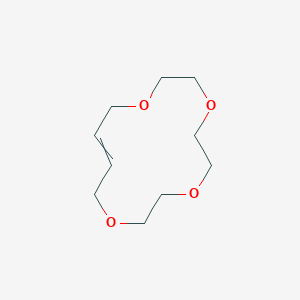


![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
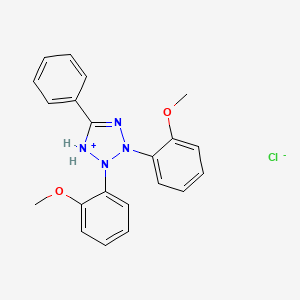
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
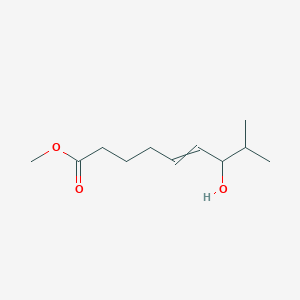
diphenyl-lambda~5~-phosphane](/img/structure/B12560097.png)
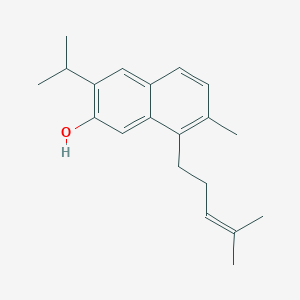
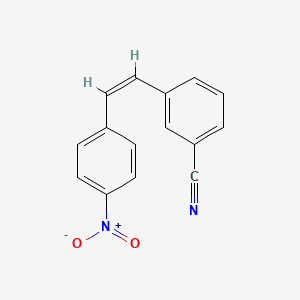

![4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde](/img/structure/B12560123.png)
